molecular formula C6H4BrClN2O2 B1457236 3-Amino-4-bromo-6-chloropicolinic acid CAS No. 1073182-90-7

3-Amino-4-bromo-6-chloropicolinic acid

Cat. No. B1457236
M. Wt: 251.46 g/mol
InChI Key: RWYNVFKAAOCJEF-UHFFFAOYSA-N
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Patent
US08247431B2

Procedure details

3-Amino-4-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester (169 mg) was suspended in methanol (3 mL) and 2N sodium hydroxide solution (2 mL). The suspension was stirred at 50° C. for 3 hours. The precipitate was filtered off and washed carefully with diethyl ether. The precipitate was dissolved in a mixture of 2N hydrochloric acid and ethyl acetate and the layers were separated. The aqueous layer was 2× extracted with ethyl acetate, washed with brine, dried over MgSO4 and concentrated in vacuum to afford 138 mg of the title compound of the formula
Quantity
169 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:10]([NH2:11])=[C:9]([Br:12])[CH:8]=[C:7]([Cl:13])[N:6]=1)=[O:4]>CO.[OH-].[Na+]>[NH2:11][C:10]1[C:5]([C:3]([OH:4])=[O:2])=[N:6][C:7]([Cl:13])=[CH:8][C:9]=1[Br:12] |f:2.3|

Inputs

Step One
Name
Quantity
169 mg
Type
reactant
Smiles
COC(=O)C1=NC(=CC(=C1N)Br)Cl
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 50° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed carefully with diethyl ether
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was dissolved in a mixture of 2N hydrochloric acid and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C(=NC(=CC1Br)Cl)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 138 mg
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.